The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol typically involves several key steps:
This method emphasizes careful control of temperature and reagent addition to optimize yield and purity.
The molecular structure of (6-(Trifluoromethyl)pyridin-2-yl)methanol can be described as follows:
The InChI key for this compound is LDPSHXVZVLFJTP-UHFFFAOYSA-N, with a canonical SMILES representation of C1=CC(=NC(=C1)C(F)(F)F)CO .
(6-(Trifluoromethyl)pyridin-2-yl)methanol participates in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for (6-(Trifluoromethyl)pyridin-2-yl)methanol involves its interaction with biological targets:
Such interactions suggest potential applications in drug design where modulation of biological activity is required.
Key physical and chemical properties include:
These properties are essential for understanding the compound's behavior in different environments.
(6-(Trifluoromethyl)pyridin-2-yl)methanol has several scientific applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8